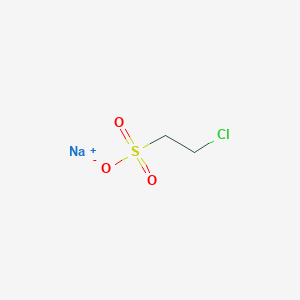

sodium;2-chloroethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-chloroethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIXLMYIFZGRBH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Purification Strategies for Sodium 2-Chloroethanesulfonate (CES)

Part 1: Executive Summary & Chemical Context[1]

Sodium 2-chloroethanesulfonate (CES) is a pivotal alkylating agent and intermediate used in the synthesis of taurine, sulfoethylated polymers, and pharmaceutical agents like Mesna (sodium 2-mercaptoethanesulfonate).[1]

For process scientists, CES presents a solubility paradox : it is highly water-soluble (making separation from inorganic by-products like NaCl difficult in aqueous media) but exhibits a steep solubility gradient in organic solvents.[1] Mastering this gradient is the key to achieving high-purity (>99%) isolation without expensive chromatographic steps.[1]

Physicochemical Profile

| Property | Specification |

| CAS Number | 15484-44-3 |

| Molecular Formula | C₂H₄ClNaO₃S |

| Molecular Weight | 166.56 g/mol |

| Appearance | White crystalline powder (Hygroscopic) |

| Melting Point | ~292°C (Decomposes) |

| Primary Challenge | Separation from NaCl and Sodium Sulfite by-products.[1][2][3] |

Part 2: Solubility Thermodynamics & Data

The solubility of CES is governed by the competition between the high lattice energy of the ionic sulfonate head group and the lipophilicity of the chloroethyl tail.

Comparative Solubility Matrix

Data synthesized from industrial purification patents and thermodynamic literature.

| Solvent | Solubility Rating | Temperature Dependency | Process Application |

| Water | Very High (>50 wt% @ 70°C) | Moderate | Reaction medium; unsuitable for NaCl separation.[1] |

| Methanol | High (Hot) / Moderate (Cold) | Steep | Primary purification solvent. Dissolves CES; precipitates NaCl.[1] |

| Ethanol | Low | Low | Anti-solvent for crystallization; washing agent.[1] |

| Isopropanol | Very Low | Negligible | Anti-solvent to force precipitation.[1] |

| DMSO | High | Low | Reaction solvent for nucleophilic substitution (e.g., with amines).[1] |

| Acetone/Ether | Insoluble | None | Desiccation and final wash to remove organic impurities.[1] |

The "Methanol Switch" Mechanism

The critical insight for researchers is the differential solubility of CES versus inorganic salts in methanol.

-

NaCl/Na₂SO₃ : Practically insoluble in boiling methanol.[1]

-

CES : Soluble in boiling methanol due to the organic ethyl chain disrupting the crystal lattice interactions that otherwise stabilize inorganic salts.

This divergence allows for a thermal filtration strategy:

-

Heat : CES dissolves; Inorganic salts remain solid.[1]

-

Filter (Hot) : Remove inorganic salts.[1]

-

Cool : CES crystallizes out of the filtrate.[1]

Part 3: Experimental Protocols

Protocol A: Purification via Methanol Recrystallization

Objective: Isolate >98% purity CES from a crude reaction mixture containing NaCl.[1]

Reagents: Crude CES solid (dried), Anhydrous Methanol, Ethanol (optional).[1]

-

Drying : Ensure the crude solid is completely dry.[1] Water content >5% will increase NaCl solubility in methanol, compromising purity.[1]

-

Dissolution :

-

Suspend crude CES in anhydrous methanol (Ratio: 1 g solid : 5-7 mL MeOH).

-

Heat to reflux (approx. 65°C) with vigorous stirring for 30 minutes.

-

-

Hot Filtration (Critical Step) :

-

Crystallization :

-

Isolation :

Protocol B: Gravimetric Solubility Determination

Objective: Determine exact solubility limits for a specific solvent system.[1]

-

Saturation : Add excess CES to 10 mL of the target solvent in a sealed vial.

-

Equilibration : Stir at the target temperature (e.g., 25°C) for 24 hours.

-

Sampling : Stop stirring and allow solids to settle (or centrifuge).

-

Measurement :

-

Pipette exactly 1.0 mL of the clear supernatant.

-

Transfer to a pre-weighed weighing dish.

-

Evaporate solvent (vacuum oven or nitrogen stream).[1]

-

Weigh the dry residue.

-

-

Calculation :

[1]

Part 4: Visualization of Workflows

Purification Logic Flow

This diagram illustrates the separation logic based on solubility differences.

Caption: The "Methanol Switch" workflow utilizes the insolubility of inorganic salts in hot methanol to purify CES.

Solubility Mechanism

Understanding the molecular interactions driving solubility.

Caption: CES solubility is driven by the sulfonate group's polarity; Methanol offers the ideal balance for recrystallization.

Part 5: References

-

Solubility of 2-chloroethanesulfonic acid . Solubility of Things. Retrieved from

-

Method for synthesizing sodium 2-chloroethanesulfonate . Google Patents (JP3572407B2).[1] Retrieved from

-

Efficient synthesis process of 2-chloroethyl sodium sulfonate . Google Patents (CN115448858B).[1] Retrieved from

-

Scale-up synthesis of mesna using alkyl trithiocarbonate approach . ResearchGate.[1][4][5] Retrieved from

-

Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo.[1] Retrieved from [1]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Sodium 2-Chloroethanesulfonate

For the modern researcher in drug discovery and development, mastering the tools of chemical synthesis is paramount. Among these, sodium 2-chloroethanesulfonate stands as a versatile, yet hazardous, reagent. Its utility in introducing the sulfoethyl group into molecules is invaluable, but its safe and effective use demands a deep, mechanistic understanding of its properties and potential risks. This guide moves beyond rudimentary safety data sheets to provide an in-depth, field-proven perspective on the safe handling, application, and emergency management of this important chemical compound.

Foundational Chemical and Physical Characteristics

A thorough understanding of a reagent's intrinsic properties is the bedrock of its safe handling. Sodium 2-chloroethanesulfonate is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Its ionic nature contributes to its good solubility in polar solvents like water.[1]

| Property | Value | Source |

| Chemical Formula | C₂H₄ClNaO₃S | [2] |

| Molecular Weight | 166.55 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 292-296 °C (decomposes) | [4] |

| Solubility | Good in polar solvents (e.g., water) | [1] |

| Hygroscopicity | Hygroscopic | [1] |

The "Why" Behind the Hazard: Reactivity and Toxicological Profile

Simply knowing a substance is hazardous is insufficient for a scientific professional. Understanding the underlying chemical principles of its reactivity and the basis of its toxicity is crucial for anticipating and mitigating risks.

Incompatibility with Strong Acids and Oxidizing Agents: The Risk of Hazardous Gas Evolution

A critical safety consideration is the incompatibility of sodium 2-chloroethanesulfonate with strong acids and strong oxidizing agents.[2]

-

Reaction with Strong Acids: Contact with strong acids can lead to a violent reaction. While specific reaction pathways are not extensively documented in readily available literature, the protonation of the sulfonate group could potentially lead to the formation of 2-chloroethanesulfonic acid. The primary and most immediate danger, however, is the potential for an exothermic reaction and the release of hazardous gases. Given the presence of chlorine, hydrogen chloride (HCl) gas, a corrosive and toxic substance, is a likely and dangerous decomposition product.[2]

-

Reaction with Strong Oxidizing Agents: The interaction with strong oxidizing agents can also be vigorous and potentially explosive. The organic portion of the molecule is susceptible to oxidation, which could lead to a rapid release of energy and the formation of toxic fumes, including oxides of sulfur and carbon.[2]

Thermal Decomposition: Understanding the Products of Degradation

At elevated temperatures, specifically at its melting point of 292-296 °C, sodium 2-chloroethanesulfonate undergoes decomposition.[4] The thermal breakdown of this organosulfur compound can release a cocktail of hazardous gases, including:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂) from the breakdown of the ethyl chain.

-

Sulfur oxides (SOx) , which are respiratory irritants.

-

Hydrogen chloride (HCl) gas, a corrosive irritant to the respiratory system and mucous membranes.[2]

This knowledge underscores the importance of avoiding overheating and ensuring adequate ventilation when working with this compound, especially at or near its decomposition temperature.

Toxicological Profile: A Focus on Irritation

The irritant nature of the compound is likely due to its chemical reactivity. As a halogenated organosulfonate, it can react with biological macromolecules, leading to cellular damage and an inflammatory response. Prolonged or repeated exposure can lead to more severe irritation and potentially sensitization.

Hierarchy of Controls: A Proactive Approach to Safety

Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize exposure.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Standard Operating Procedures: From Benchtop to Waste Stream

Adherence to well-defined Standard Operating Procedures (SOPs) is non-negotiable when working with hazardous chemicals. The following protocols are designed to provide a comprehensive framework for the safe handling of sodium 2-chloroethanesulfonate.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, appropriate PPE is essential to protect against accidental exposure.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

-

Body Protection: A laboratory coat should be worn to protect the skin and clothing from contamination.

-

Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Laboratory Handling Protocol

-

Preparation: Before handling, ensure that a chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment and reagents readily available to minimize time spent handling the chemical.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to prevent the inhalation of dust. Use a spatula for solid transfers and avoid creating dust clouds.

-

Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be mindful of any potential exothermic reactions, especially when using reactive solvents.

-

Reaction Setup: All reactions involving sodium 2-chloroethanesulfonate should be conducted in a well-ventilated fume hood. Ensure that the reaction vessel is appropriately sized and equipped with necessary safety features, such as a condenser for reactions at elevated temperatures.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Spill Management Protocol

In the event of a spill, a swift and informed response is critical to minimize exposure and environmental contamination.

Sources

Navigating the Nomenclature of a Key Synthetic Building Block: A Technical Guide to Sodium 2-Chloroethanesulfonate

For researchers, scientists, and professionals in drug development, precision in chemical identification is paramount. The compound commonly known in shorthand as sodium 2-chloroethanesulfonate is a versatile reagent, yet its designation can vary across literature, patents, and commercial listings. This guide provides an in-depth exploration of its nomenclature, properties, and applications, ensuring clarity and facilitating seamless integration into your research and development workflows.

Deconstructing the Identity: Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical substance is the foundation of reproducible science. Sodium 2-chloroethanesulfonate is cataloged under several names and reference numbers, each providing a specific layer of identification. Understanding these alternatives is crucial for comprehensive literature searches and accurate procurement.

The most precise and universally accepted identifier is the CAS (Chemical Abstracts Service) Registry Number . For the monohydrate form of this compound, the CAS number is 15484-44-3 [1][2][3][4][5][6][7]. The anhydrous form may have a different CAS number, and it is essential to note this distinction when sourcing reagents.

The IUPAC (International Union of Pure and Applied Chemistry) name , which provides a systematic and unambiguous description of the molecule's structure, is sodium 2-chloroethane-1-sulfonate [7]. This name clarifies the position of the chloro and sulfonate groups on the ethane backbone.

Beyond these formal identifiers, a variety of synonyms are encountered in practice. These include:

-

Sodium 2-chloroethylsulfonate[2]

-

Sodium beta-chloroethanesulfonate[2]

-

Ethanesulfonic acid, 2-chloro-, sodium salt[2]

It is also commonly available as a monohydrate, which is explicitly named Sodium 2-chloroethanesulfonate monohydrate [1][2][3][4][6][7]. The presence of a water molecule of hydration is a critical detail for calculations of molar equivalents in reaction stoichiometry.

A summary of these key identifiers is presented in the table below for quick reference.

| Identifier Type | Value |

| CAS Number | 15484-44-3 (for the monohydrate)[1][2][3][4][5][6][7] |

| IUPAC Name | sodium 2-chloroethane-1-sulfonate[7] |

| Synonyms | 2-Chloroethanesulfonic acid sodium salt[1][8][9], Sodium 2-chloroethylsulfonate[2], Sodium beta-chloroethanesulfonate[2] |

| Linear Formula | ClCH₂CH₂SO₃Na · H₂O[6] |

| Molecular Formula | C₂H₄ClNaO₃S·H₂O[1][2][3] |

| Molecular Weight | 184.57 g/mol (for the monohydrate)[1][3][6] |

Physicochemical Properties and Handling

Sodium 2-chloroethanesulfonate monohydrate typically presents as a white crystalline powder[1][2]. It exhibits good solubility in water, a characteristic that makes it a convenient reagent in various aqueous reaction systems[1]. The melting point is reported to be in the range of 292-298 °C, with decomposition[1][4][6].

For laboratory use, it is recommended to store the compound below +30°C in a cool, dry place[2][4]. As with all halogenated organic compounds, appropriate personal protective equipment, including gloves and eye protection, should be worn during handling[2]. It is irritating to the eyes, respiratory system, and skin[2].

Core Applications in Synthesis

The utility of sodium 2-chloroethanesulfonate stems from its bifunctional nature: a reactive chloro group and a hydrophilic sulfonate group. This structure makes it a valuable sulfoethylating agent .

Synthesis of Surfactants and Detergents

A primary industrial application of this compound is in the production of surfactants and detergents[1]. The introduction of the sulfonate group imparts amphiphilic properties to organic molecules, enhancing their cleaning and emulsifying capabilities.

Pharmaceutical and Biochemical Applications

In the pharmaceutical industry, sodium 2-chloroethanesulfonate is employed in the synthesis of more complex molecules, where the sulfonate moiety can improve the solubility and pharmacokinetic profile of active pharmaceutical ingredients (APIs)[1].

Preparation of Modified Polymers

One notable application is in the preparation of sulfoethyl cellulose, where it acts as a sulfoethylating agent[6]. This modification introduces anionic character to the cellulose backbone, altering its physical and chemical properties for various applications, including as a thickener, stabilizer, and in ion-exchange materials.

The general workflow for the sulfoethylation of a hydroxyl-containing polymer is depicted below.

Caption: A generalized workflow for the sulfoethylation of polymers.

Experimental Protocol: Synthesis of a Taurine Analogue

To illustrate the practical utility of sodium 2-chloroethanesulfonate, the following is a representative protocol for the synthesis of an N-substituted taurine analogue, a class of compounds with applications in biological buffers and as building blocks in medicinal chemistry.

Objective: To synthesize N-benzyl-2-aminoethanesulfonic acid.

Materials:

-

Sodium 2-chloroethanesulfonate

-

Benzylamine

-

Sodium bicarbonate

-

Deionized water

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of sodium 2-chloroethanesulfonate in 100 mL of deionized water.

-

Addition of Reagents: To the stirred solution, add 1.2 molar equivalents of benzylamine, followed by 2.2 molar equivalents of sodium bicarbonate in portions to control effervescence.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid. This will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure N-benzyl-2-aminoethanesulfonic acid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

This protocol serves as a foundational example of a nucleophilic substitution reaction where an amine displaces the chloride from the chloroethanesulfonate, demonstrating its role as a versatile synthetic precursor.

Conclusion

A thorough understanding of the various names and identifiers for sodium 2-chloroethanesulfonate is essential for the modern researcher. This guide has provided a comprehensive overview of its nomenclature, key physicochemical properties, and significant applications, particularly its role as a sulfoethylating agent. By leveraging this knowledge, scientists and drug development professionals can more effectively navigate the chemical literature and supply chain, ensuring the accurate and efficient use of this important synthetic building block.

References

-

IndiaMART. (n.d.). Sodium 2-Chloroethanesulfonate Monohydrate CAS 15484-44-3. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroethanesulphonic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). SODIUM 2-CHLOROETHANE-1-SULFONATE HYDRATE. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS # 15484-44-3, Sodium 2-chloroethanesulfonate monohydrate, 2-Chloroethanesulfonic acid sodium salt monohydrate - chemBlink [chemblink.com]

- 4. Sodium 2-chloroethanesulfonate monohydrate | 15484-44-3 [chemicalbook.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. 2-氯乙基磺酸钠 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. SODIUM 2-CHLOROETHANE-1-SULFONATE HYDRATE | CAS 15484-44-3 [matrix-fine-chemicals.com]

- 8. Sodium 2-Chloroethanesulfonate | 15484-44-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Sodium 2-Chloroethanesulfonate | 15484-44-3 | TCI EUROPE N.V. [tcichemicals.com]

Technical Guide: Stability, Storage, and Handling of Sodium 2-Chloroethanesulfonate Monohydrate

[1]

Executive Summary

Sodium 2-chloroethanesulfonate monohydrate (CAS 15484-44-3) serves as a critical sulfoethylating agent in pharmaceutical synthesis, protein modification, and the production of zwitterionic buffers (e.g., BES, MES).[1] While chemically robust in solid form, its stability is comprised by two primary vectors: hygroscopicity-induced hydrolysis and base-catalyzed elimination .

This guide provides a technical framework for maintaining the integrity of this reagent, detailing the mechanistic pathways of degradation and establishing a self-validating storage protocol.[2]

Part 1: Physicochemical Profile & Stability Determinants

The stability of sodium 2-chloroethanesulfonate is dictated by the lability of the C–Cl bond in the

Key Properties Table[1][3][4]

| Property | Specification | Stability Implication |

| Molecular Formula | Monohydrate form is the thermodynamic baseline; loss of water may alter solubility kinetics. | |

| Molecular Weight | 184.57 g/mol | stoichiometry calculations must account for hydration shell.[2] |

| Physical State | White crystalline powder | Caking indicates moisture excursion.[2] |

| Solubility | ~0.1 g/mL ( | High aqueous solubility accelerates hydrolysis if moisture is trapped.[2] |

| Hygroscopicity | High | Primary failure mode: absorption of atmospheric water facilitates hydrolysis.[2] |

| Melting Point | 292°C (Decomposition) | Thermally stable, but dehydration occurs <100°C. |

| Reactivity | Alkylating Agent | Susceptible to nucleophilic attack ( |

Part 2: Degradation Mechanisms

Understanding how the molecule fails is essential for designing storage protocols.[2] The compound degrades via two distinct pathways depending on environmental pH and moisture content.[2]

Hydrolysis (Moisture/Acidic Conditions)

In the presence of moisture, the chloride leaving group is displaced by water (or hydroxide), generating 2-hydroxyethanesulfonate (Isethionate) and free chloride ions.[2] This reaction is autocatalytic in unbuffered aqueous solutions as the pH drops (formation of HCl equivalents, though buffered by the salt).[2]

-Elimination (Basic/Thermal Conditions)

Under basic conditions (pH > 8) or elevated temperatures, the compound undergoes dehydrohalogenation (E2 mechanism) to form Sodium Vinylsulfonate . This is a critical impurity to monitor, as vinylsulfonate is a reactive Michael acceptor and polymerizable monomer.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the competing degradation pathways.

Figure 1: Divergent degradation pathways. Path A (Green) dominates in moist storage; Path B (Red) dominates in basic formulations or thermal stress.[2]

Part 3: Storage & Handling Protocols[3][4]

To maintain purity >98% and prevent "concrete" formation (caking), the following protocols must be enforced.

Environmental Control

-

Temperature: Store at Ambient to +30°C . Refrigeration is not recommended unless the container is perfectly sealed, as condensation upon warming is a major risk factor for this hygroscopic salt.[2]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[2] If not, minimize headspace in the container.[2]

-

Humidity: Relative Humidity (RH) must be kept <40% .[2] Use secondary containment with desiccant packs (Silica gel or Molecular Sieves).[2]

Container Specifications

-

Primary: High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined screw caps.

-

Secondary: Vacuum-sealed aluminized mylar bags are ideal for long-term archival.

Handling Workflow (Self-Validating)

This workflow ensures that the material used in experiments is valid before it is committed to a reaction.

Figure 2: Handling workflow emphasizing visual inspection and immediate resealing to prevent hygroscopic degradation.

Part 4: Quality Control & Analytical Monitoring

For drug development applications, routine re-test dates (typically every 12 months) should include the following assays.

Chloride Content Assay (Hydrolysis Indicator)

Free chloride (

-

Method: Ion Chromatography (IC) or Silver Nitrate Titration.[2]

-

Limit: Free chloride should be stoichiometric to the impurity level (e.g., if purity is 98%, free

should be negligible, <0.5% w/w).[2] High free chloride indicates hydrolysis to isethionate.[2]

HPLC Analysis (Purity)

-

Column: Anion Exchange or C18 (Ion-Pairing mode).

-

Detection: Refractive Index (RI) or ELSD (Compound has weak UV absorbance).[2]

-

Target: Separation of 2-chloroethanesulfonate (

) from Vinylsulfonate (

Loss on Drying (LOD)[1]

References

-

ChemicalBook. (2024).[2] Sodium 2-chloroethanesulfonate monohydrate Properties and Safety. Retrieved from [2]

-

Sigma-Aldrich. (2024).[3] Safety Data Sheet: Sodium 2-chloroethanesulfonate monohydrate. Retrieved from

-

Santa Cruz Biotechnology. (2024).[2] Sodium 2-chloroethanesulfonate monohydrate Technical Data. Retrieved from [2]

-

PubChem. (2024).[2] 2-Chloroethanesulfonic acid sodium salt - Compound Summary. Retrieved from [2]

-

GuideChem. (2024).[2] Sodium 2-chloroethanesulfonate monohydrate Storage and Stability. Retrieved from [2]

Sources

- 1. 15484-44-3 CAS MSDS (Sodium 2-chloroethanesulfonate monohydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Buy Sodium 2-Chloroethanesulfonate Monohydrate | CAS 15484-44-3 | High Purity for Biochemical Applications | Ideal for pH Stabilization and Taurine Production [baoboluomedchemfactory.com]

- 3. 2-Chloroethanesulfonic acid sodium salt monohydrate for synthesis 1089719-72-1 [sigmaaldrich.com]

Methodological & Application

Application Note: High-Pressure Ammonolysis Protocol for Taurine Synthesis

[1]

Abstract & Strategic Rationale

This application note details the laboratory-scale synthesis and purification of Taurine (2-aminoethanesulfonic acid) utilizing Sodium 2-chloroethanesulfonate as the starting substrate. Unlike the 2-aminoethyl hydrogen sulfate (sulfuric acid ester) route, this protocol employs a direct nucleophilic substitution (

Why this route?

-

Atom Economy: It avoids the generation of massive sulfate waste associated with the esterification method.

-

Selectivity: With optimized ammonia ratios, it minimizes the formation of the secondary amine impurity, di-taurine.

-

Scalability: This method mimics the dominant industrial "Ethylene Oxide" route (where the chloro-intermediate is often a transient species), making it highly relevant for pilot-scale drug development studies.[1]

Reaction Mechanism & Thermodynamics

The synthesis proceeds via a nucleophilic substitution where ammonia acts as the nucleophile, displacing the chloride ion.

Reaction Scheme

12Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the critical role of excess ammonia in preventing the di-taurine impurity side reaction.

Material Specifications & Equipment

Reagents

| Reagent | Grade | Role | Specification |

| Sodium 2-chloroethanesulfonate | Synthesis (>98%) | Substrate | CAS: 15484-44-3.[1] Low iron content (<10 ppm) is critical to prevent discoloration.[1] |

| Ammonium Hydroxide | ACS Reagent | Reactant | 25-28% |

| Sulfuric Acid | 98% | Acidifier | For pH adjustment during workup.[1] |

| Ethanol (Absolute) | HPLC Grade | Anti-solvent | For crystallization/purification.[1] |

| Deionized Water | Type I | Solvent |

Critical Equipment

Detailed Experimental Protocol

Phase A: Ammonolysis (The "Bomb" Reaction)

Safety Warning: This step involves heating ammonia solution in a closed system.[1] Pressures can exceed 20 bar.[1] Ensure the autoclave burst disc is rated correctly.[1]

-

Loading:

-

Charge the autoclave with 0.2 mol (36.5 g) of Sodium 2-chloroethanesulfonate.

-

Add 150 mL of 28% Aqueous Ammonia.

-

Expert Note: This represents a roughly 10:1 molar excess of ammonia.[1] This high ratio is the single most important factor in suppressing the formation of secondary amines (ditaurine).

-

-

Reaction:

-

Seal the autoclave and purge with Nitrogen (

) three times to remove oxygen (prevents oxidative degradation). -

Heat the reactor to 220°C .

-

Maintain temperature for 2 hours .

-

Pressure Check: Expect internal pressure to rise to approximately 15–20 bar (autogenous pressure of ammonia/water at this temp).[1]

-

-

Cooling & Venting:

-

Cool the reactor to room temperature (

). -

Vent the excess ammonia gas into a scrubber (dilute sulfuric acid trap).[1] Do not vent directly into the fume hood.

-

Phase B: Isolation & Purification[1][5][6]

The reaction mixture now contains Sodium Taurate, unreacted Ammonia,

-

Ammonia Removal (Flash):

-

Transfer the solution to a rotary evaporator.

-

Concentrate under reduced pressure at

until the volume is reduced by 50%. This removes residual dissolved ammonia.[1]

-

-

Acidification:

-

While stirring, carefully add dilute Sulfuric Acid (

) to the concentrate until the pH reaches 5.0 – 5.5 (the isoelectric point of Taurine). -

Observation: A white precipitate may begin to form.[1]

-

-

Desalting & Crystallization (The Solubility Challenge):

-

Concentrate the solution further until a thick slurry forms.

-

Hot Filtration: If insoluble impurities are present, filter while hot (

).[1] -

Cooling: Cool the filtrate slowly to 0–4°C over 4 hours. Taurine has a steep solubility curve (high at

, low at -

Anti-Solvent Addition (Optional but Recommended): Add cold Ethanol (ratio 1:1 v/v) to the aqueous slurry.[1] Taurine is insoluble in ethanol, which forces it out of solution, while keeping some inorganic chlorides dissolved.[1]

-

-

Final Wash:

Process Workflow Diagram

Figure 2: Step-by-step process flow from raw material loading to final crystal isolation.[1][4]

Critical Process Parameters (CPPs) & Troubleshooting

Data Summary: Solubility & Yield

| Parameter | Value | Impact on Protocol |

| Taurine Solubility ( | ~100 g/L | High solubility at RT makes yield loss in mother liquor a risk.[1] |

| Taurine Solubility ( | ~30 g/L | Chilling is mandatory for good recovery.[1] |

| Optimum pH | 5.0 (Isoelectric) | Solubility is minimal at the isoelectric point.[1] |

| Typical Yield | 75% - 82% | Losses primarily due to mother liquor solubility.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Yellow/Brown Product | Iron contamination or Oxidation | Use glass-lined or passivated SS reactors.[1] Ensure |

| High Chloride Content | Inefficient washing | |

| Low Yield | Incomplete reaction or Mother Liquor loss | Check reactor temp ( |

References

-

Industrial Engineering Chemistry Research. "Synthesis of Taurine from Sodium 2-Chloroethanesulfonate." Ind.[1][5][6][7][8][9] Eng. Chem. Res. 2004.[1][10]

-

PubChem. "Taurine - Compound Summary."[1] National Library of Medicine.[1]

-

Google Patents. "Process for producing taurine (CN101100449A)."[1] Google Patents.[1]

-

Sigma-Aldrich. "Sodium 2-chloroethanesulfonate Product Specification."

-

Organic Syntheses. "General methods for Ammonolysis of Alkyl Halides." Org.[1][6] Synth.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CN101100449A - Method for synthesizing taurine - Google Patents [patents.google.com]

- 3. CN104513181A - Extraction purification method for taurine - Google Patents [patents.google.com]

- 4. CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Ammonolysis - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Taurine synthesis method - Eureka | Patsnap [eureka.patsnap.com]

Application Note: A Validated Protocol for the Sulfoethylation of Chitosan Using Sodium 2-Chloroethanesulfonate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of water-soluble sulfoethyl chitosan (SEC) via nucleophilic substitution using sodium 2-chloroethanesulfonate (NaCES). Chitosan, a biocompatible and biodegradable polysaccharide, possesses limited solubility in neutral or alkaline aqueous solutions, which restricts its applications.[1] The introduction of sulfoethyl groups enhances its water solubility and introduces anionic charges, expanding its utility in fields such as drug delivery, tissue engineering, and as an anticoagulant.[2][3][4] This guide details the reaction mechanism, a validated laboratory-scale synthesis protocol, methods for purification and characterization (FTIR, NMR), and a discussion of critical process parameters that influence the degree of substitution (DS).

Introduction and Reaction Principle

Chitosan is a linear polysaccharide composed of randomly distributed β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine units. Its primary amino groups and hydroxyl groups are reactive sites for chemical modification. Sulfoethylation is an etherification reaction that introduces a -CH₂CH₂SO₃⁻ group onto the chitosan backbone.

The reaction with sodium 2-chloroethanesulfonate proceeds via a nucleophilic substitution mechanism under alkaline conditions. A strong base, such as sodium hydroxide (NaOH), is essential for this process. Its primary role is to deprotonate the hydroxyl (at the C3 and C6 positions) and amino (at the C2 position) groups of the chitosan glucosamine units. This deprotonation generates highly nucleophilic alkoxide and amino anions, which then attack the electrophilic carbon atom of the 2-chloroethanesulfonate, displacing the chloride ion.

The reaction preferentially occurs at the more sterically accessible primary hydroxyl group (C6-OH) and the highly reactive amino group (C2-NH₂), with some substitution also possible at the secondary hydroxyl group (C3-OH).[3][5][6] The resulting product is a mixed O,N-sulfoethylated chitosan.[5][6] The presence of isopropanol as a solvent system facilitates the swelling of the chitosan polymer, allowing for better access of the reagents to the reactive sites in a heterogeneous reaction setup.[5][6]

Experimental Protocol

This section outlines the necessary materials, equipment, and a detailed step-by-step procedure for the synthesis and purification of sulfoethyl chitosan.

Materials and Equipment

Materials:

-

Chitosan (Low molecular weight, degree of deacetylation > 85%)

-

Sodium 2-chloroethanesulfonate (NaCES, ≥98%)

-

Sodium hydroxide (NaOH, pellets or ≥98%)

-

Isopropanol (IPA, analytical grade)

-

Hydrochloric acid (HCl, 37%)

-

Deionized (DI) water

-

Dialysis tubing (MWCO 12-14 kDa)

-

Ethanol (95%, for washing)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical overhead stirrer

-

Heating mantle with temperature controller

-

pH meter

-

Beakers and graduated cylinders

-

Buchner funnel and vacuum flask

-

Lyophilizer (Freeze-dryer)

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of sulfoethyl chitosan.

Step-by-Step Synthesis Procedure

-

Chitosan Activation:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 5.0 g of chitosan in 400 mL of isopropanol.

-

Prepare a 3.6 N NaOH solution by dissolving the appropriate amount of NaOH in deionized water. Slowly add 52.5 mL of this 3.6 N NaOH solution to the chitosan suspension.

-

Stir the mixture vigorously at room temperature for 3 hours. This step, known as mercerization, swells the chitosan and activates the hydroxyl and amino groups.[2]

-

-

Sulfoethylation Reaction:

-

After the activation period, add 19.3 g of sodium 2-chloroethanesulfonate to the flask. This corresponds to a molar ratio of approximately 3 moles of NaCES per mole of glucosamine unit in the chitosan.[2]

-

Continue stirring the suspension for an additional 30 minutes at room temperature to ensure homogeneous mixing of the reactant.

-

Heat the reaction mixture to 70°C using a heating mantle and maintain this temperature for 24 hours under continuous stirring.[2][7]

-

-

Work-up and Purification:

-

After 24 hours, stop heating and allow the mixture to cool to room temperature.

-

Carefully neutralize the suspension to pH 7.0 by the dropwise addition of concentrated HCl while stirring.

-

Pour the neutralized slurry into a large beaker containing 2 L of 95% ethanol to precipitate the crude product. Stir for 30 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with 200 mL of 80% ethanol and then 200 mL of 95% ethanol to remove unreacted reagents and salts.

-

Dissolve the collected solid in a sufficient volume of deionized water (approx. 500 mL).

-

Transfer the aqueous solution to a dialysis tube (e.g., 12-14 kDa MWCO) and dialyze against deionized water for 3-4 days. Change the water twice daily until the conductivity of the dialysate is below 2 µS/cm, ensuring the complete removal of residual salts.

-

Freeze the purified sulfoethyl chitosan solution at -80°C and then lyophilize to obtain the final product as a white, fluffy, fibrous solid. Store the product in a desiccator.

-

Characterization of Sulfoethyl Chitosan

Validation of the synthesis requires structural confirmation and determination of the degree of substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method to confirm the successful introduction of sulfoethyl groups.[8][9] A sample is typically prepared as a KBr pellet.[9]

-

Chitosan Spectrum: Shows characteristic peaks for O-H and N-H stretching (broad band at ~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), amide I (~1655 cm⁻¹), and N-H bending of the primary amine (~1590 cm⁻¹).[9]

-

Sulfoethyl Chitosan (SEC) Spectrum: The successful incorporation of the sulfoethyl group is confirmed by the appearance of new, strong absorption bands.

-

~1210 cm⁻¹: S=O symmetric stretching vibration.[10]

-

~1040 cm⁻¹: C-O-S stretching vibration, confirming the ether linkage.

-

The relative intensity of the amine peak at ~1590 cm⁻¹ may decrease, indicating N-substitution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information and allow for the calculation of the Degree of Substitution (DS).[3][5] Samples are typically dissolved in D₂O.

-

¹H NMR: New signals corresponding to the protons of the sulfoethyl group (-O-CH₂-CH₂-SO₃⁻ or -NH-CH₂-CH₂-SO₃⁻) appear between 3.0 and 4.3 ppm.[4]

-

¹³C NMR: New peaks appear corresponding to the carbons of the sulfoethyl moiety. For example, signals around 43 ppm and 50 ppm can be attributed to the carbons of the ethyl group attached to nitrogen and oxygen, respectively.[3][4]

Determination of the Degree of Substitution (DS)

The Degree of Substitution (DS) is the average number of sulfoethyl groups attached per glucosamine monomer unit. It can be reliably determined using elemental analysis.[3][11]

The DS is calculated from the carbon/nitrogen (C/N) or sulfur/nitrogen (S/N) ratio found in the elemental analysis of the final lyophilized product. Using the S/N ratio is often more direct. The formula is:

DS = [(S/N)sample × M_N] / M_S

Where:

-

(S/N)sample is the mass ratio of sulfur to nitrogen from the elemental analysis.

-

M_N is the molar mass of Nitrogen (14.01 g/mol ).

-

M_S is the molar mass of Sulfur (32.07 g/mol ).

Critical Parameters and Optimization

The Degree of Substitution is a critical quality attribute that dictates the final properties of the sulfoethyl chitosan, such as solubility and biological activity. It is influenced by several reaction parameters.

| Parameter | Effect on Degree of Substitution (DS) | Rationale & Expert Insights |

| Molar Ratio (NaCES:GlcN) | Increasing the ratio generally increases the DS up to a certain point. | A higher concentration of the alkylating agent drives the reaction forward according to Le Chatelier's principle. However, excessively high ratios can lead to side reactions and make purification more difficult. A 3:1 ratio is a common starting point.[2] |

| NaOH Concentration | Higher concentration increases DS. | A higher concentration of NaOH leads to more complete deprotonation of the chitosan's reactive groups, increasing their nucleophilicity and thus the reaction rate.[12] However, very high concentrations can cause significant polymer chain degradation. |

| Reaction Temperature | Higher temperatures (e.g., 60-80°C) increase the reaction rate and DS. | Provides the necessary activation energy for the nucleophilic substitution. Temperatures above 80°C may lead to significant depolymerization of the chitosan backbone, reducing the molecular weight of the final product.[4] |

| Reaction Time | Longer reaction times generally lead to higher DS. | The reaction is typically allowed to proceed for 12-24 hours to achieve a high degree of conversion.[2] Further increases may offer diminishing returns and risk polymer degradation. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium hydroxide (NaOH) and hydrochloric acid (HCl) are highly corrosive. Handle with extreme care to avoid skin and eye contact.

-

Isopropanol and ethanol are flammable. Keep away from open flames and ignition sources.

References

-

Groth, T., & Donath, E. (2018). Low-molecular-weight sulfonated chitosan as template for anticoagulant nanoparticles. International Journal of Nanomedicine, 13, 5147–5161. [Link]

-

Skorik, Y. A., et al. (2017). O,N-(2-sulfoethyl)chitosan: Synthesis and properties of solutions and films. Carbohydrate Polymers, 157, 1452-1459. [Link]

-

Skorik, Y. A., et al. (2017). O,N-(2-sulfoethyl)chitosan: Synthesis and properties of solutions and films. ResearchGate. [Link]

-

El-Kamel, A. H., et al. (2022). Synthesis and Characterization of Chitosan-Containing ZnS/ZrO2/Graphene Oxide Nanocomposites and Their Application in Wound Dressing. MDPI. [Link]

-

Czechowska-Biskup, R., et al. (2012). Determination of degree of deacetylation of chitosan - comparision of methods. Biblioteka Nauki. [Link]

- Google Patents. (n.d.).

-

Heise, K., et al. (2017). Synthesis and characterization of sulfoethyl chitosan. ResearchGate. [Link]

- Google Patents. (n.d.). Chitosan salts, methods of manufacture and uses thereof.

-

Kaczmarek, M. B. (2022). Methods of Chitosan Identification: History and Trends. Letters in Applied NanoBioScience, 11(4), 4390-4408. [Link]

-

Pestov, A. V., et al. (2023). Synthesis, Chemical and Biomedical Aspects of the Use of Sulfated Chitosan. MDPI. [Link]

-

ResearchGate. (n.d.). FTIR spectra of chitosan and sulfonated chitosan. [Link]

-

Kumirska, J., et al. (2011). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Marine Drugs, 9(9), 1567-1636. [Link]

-

Tishchenko, G., et al. (2021). Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review. MDPI. [Link]

-

Hu, Y., et al. (2022). Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives. Carbohydrate Polymer Technologies and Applications, 3, 100196. [Link]

-

ResearchGate. (2018). Low-molecular-weight sulfonated chitosan as template for anticoagulant nanoparticles. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Low-molecular-weight sulfonated chitosan as template for anticoagulant nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. O,N-(2-sulfoethyl)chitosan: Synthesis and properties of solutions and films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Ethanesulfonate-Functionalized Ionic Liquids Using Sodium 2-Chloroethanesulfonate

Abstract

This technical guide provides a comprehensive overview of the application of sodium 2-chloroethanesulfonate as a versatile reagent for the synthesis of ionic liquids (ILs) and zwitterionic compounds. We delve into the core chemical principles, focusing on the nucleophilic substitution mechanism that underpins this synthetic strategy. Detailed, field-proven protocols are presented for the synthesis of a representative imidazolium-based ethanesulfonate zwitterion, including experimental setup, reaction optimization, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to design and synthesize task-specific ionic liquids incorporating the ethanesulfonate functional group.

Introduction: The Strategic Value of Sulfonate-Functionalized Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as promising alternatives to volatile organic compounds in a vast array of applications, from green chemistry to advanced materials.[2][3] The ability to modify the cation and anion allows for the design of "task-specific" ILs, where properties are tailored for a particular function.[3]

Among the diverse functionalities that can be incorporated into ILs, the sulfonic acid or sulfonate group is of particular interest. The introduction of this moiety can impart unique characteristics such as Brønsted acidity, enhanced hydrophilicity, and specific coordination properties, making these ILs valuable as catalysts, electrolytes, and specialized solvents.[4]

Sodium 2-chloroethanesulfonate (ClCH₂CH₂SO₃Na) serves as an excellent and cost-effective alkylating agent for this purpose. Its bifunctional nature—a reactive C-Cl bond susceptible to nucleophilic attack and a stable sulfonate group—makes it a key building block for introducing the 2-ethanesulfonate functional group onto a cationic core. The primary synthetic route is a straightforward and efficient nucleophilic substitution reaction.[5]

Core Reaction Mechanism: SN2 Alkylation

The synthesis of ethanesulfonate-functionalized ILs from sodium 2-chloroethanesulfonate is predominantly achieved through a bimolecular nucleophilic substitution (SN2) reaction.[5] In this process, a nucleophile, typically a tertiary amine (such as N-alkylimidazole or pyridine) or a phosphine, attacks the electrophilic carbon atom adjacent to the chlorine atom.

Causality of the Mechanism:

-

Nucleophile: The nitrogen atom of an N-alkylimidazole possesses a lone pair of electrons, making it an effective nucleophile.

-

Electrophile: The carbon atom bonded to chlorine in 2-chloroethanesulfonate is electron-deficient due to the electronegativity of the chlorine atom, making it an electrophilic center.

-

Leaving Group: The chloride ion (Cl⁻) is a good leaving group, meaning it can stabilize the negative charge it acquires upon departing from the carbon atom.

The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry at the carbon center (though this is not relevant for the achiral ethanesulfonate group). The result is the formation of a new carbon-nitrogen bond and the displacement of the chloride ion.

Diagram: General SN2 Mechanism

Caption: Generalized SN2 reaction pathway for IL synthesis.

Application Protocol: Synthesis of 1-Methyl-3-(2-sulfoethyl)-imidazolium Inner Salt

This protocol details the synthesis of a zwitterionic imidazolium ethanesulfonate, a common product from the reaction of N-methylimidazole with sodium 2-chloroethanesulfonate. The final product is an inner salt, with the sodium and chloride ions removed as a salt byproduct.

Materials and Equipment

| Reagents & Solvents | Equipment |

| N-Methylimidazole (≥99%) | Round-bottom flask (250 mL) |

| Sodium 2-chloroethanesulfonate (≥98%) | Reflux condenser |

| Acetonitrile (anhydrous, ≥99.8%) | Magnetic stirrer and stir bar |

| Diethyl ether (anhydrous) | Heating mantle with temperature control |

| Deionized water | Inert gas line (Nitrogen or Argon) |

| Methanol (ACS grade) | Buchner funnel and filter paper |

| Vacuum filtration flask | |

| Rotary evaporator | |

| Standard laboratory glassware |

Step-by-Step Experimental Protocol

Rationale for Key Choices:

-

Solvent: Anhydrous acetonitrile is a polar aprotic solvent, which is ideal for SN2 reactions. It can solvate the cation but does not strongly solvate the nucleophile, leaving it free to attack. It also has a convenient boiling point for reflux.

-

Inert Atmosphere: Prevents moisture, which could potentially react with the reagents or affect the solvent properties.

-

Purification: The primary byproduct, sodium chloride, has very low solubility in acetonitrile and methanol, whereas the zwitterionic product has some solubility, especially when heated. This difference in solubility is exploited for purification.

Procedure:

-

Reaction Setup:

-

Assemble a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet.

-

Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure anhydrous conditions.

-

-

Charging the Flask:

-

To the flask, add sodium 2-chloroethanesulfonate (16.45 g, 0.1 mol).

-

Add 100 mL of anhydrous acetonitrile.

-

Begin vigorous stirring to create a suspension.

-

Using a syringe, add freshly distilled N-methylimidazole (8.21 g, 0.1 mol) to the suspension. A slight molar excess (1.05 eq) of the imidazole can be used to ensure full conversion of the chloroethanesulfonate.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 24-48 hours. The reaction progress can be monitored by TLC or by observing the formation of a dense white precipitate (a mixture of the product and NaCl).

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

-

Filter the white solid using a Buchner funnel.

-

Wash the solid precipitate with cold anhydrous acetonitrile (2 x 30 mL) followed by anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

-

Transfer the crude solid (a mixture of the desired product and NaCl) to a beaker. Add 100 mL of methanol and heat to 50-60°C with stirring for 30 minutes.

-

Filter the hot suspension immediately. The desired zwitterionic product is soluble in hot methanol, while the bulk of the NaCl byproduct is not.

-

Collect the filtrate and cool it to 0-4°C for several hours to recrystallize the product.

-

Filter the purified white crystalline product, wash with a small amount of cold methanol, and dry under high vacuum at 60°C for 12 hours.

-

Characterization

-

¹H NMR (D₂O): Expect signals corresponding to the imidazolium ring protons, the N-methyl group, and the two methylene groups of the ethanesulfonate chain.

-

FT-IR (KBr): Look for characteristic strong absorption bands for the sulfonate group (S=O stretching) around 1200 cm⁻¹ and 1040 cm⁻¹.

-

Mass Spectrometry (ESI+/-): In positive mode, detect the protonated molecule [M+H]⁺. In negative mode, detect [M-H]⁻.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Versatility and Broader Applications

The protocol described is a template that can be readily adapted. By substituting N-methylimidazole with other nucleophiles, a diverse library of sulfonate-functionalized ionic liquids and zwitterions can be synthesized.

| Nucleophile | Resulting Cationic Core | Potential Applications |

| Pyridine Derivatives | Pyridinium | Catalysis, Electrolytes |

| Trialkylamines | Quaternary Ammonium | Surfactants, Phase-Transfer Catalysts |

| Trialkylphosphines | Quaternary Phosphonium | High Thermal Stability Solvents |

| N-Butylimidazole | 1-Butyl-3-(2-sulfoethyl)-imidazolium | Common IL for electrochemical studies |

The resulting ethanesulfonate ILs are valuable in various domains:

-

Drug Development: The unique solubility profile and biocompatibility of certain ILs make them interesting as drug delivery systems or for creating novel active pharmaceutical ingredient-ionic liquid (API-IL) forms.[6][7]

-

Biopolymer Processing: ILs are known for their ability to dissolve biopolymers like cellulose, and functionalized ILs can offer enhanced or specific processing capabilities.

-

Catalysis: Brønsted acidic ILs, which can be synthesized from these zwitterions via protonation, are effective and recyclable acid catalysts for reactions like esterification and hydrolysis.[4][8]

Conclusion

Sodium 2-chloroethanesulfonate is a highly effective and strategic reagent for the straightforward synthesis of ionic liquids bearing an ethanesulfonate group. The underlying SN2 mechanism is robust and applicable to a wide range of nitrogen- and phosphorus-based nucleophiles. The detailed protocol provided herein offers a reliable and scalable method for producing high-purity zwitterionic imidazolium ethanesulfonate, a versatile precursor for various task-specific ionic liquids. By understanding the chemical principles and optimizing the reaction and purification steps, researchers can leverage this chemistry to develop novel functional materials for applications in drug discovery, green chemistry, and materials science.

References

- Google Patents. (n.d.). Method for synthesizing sodium 2-chloroethanesulfonate.

-

Ghandi, K. (2014). Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. Polymers, 6(4), 1100-1134. [Link]

-

Kärcher, W., et al. (2005). Chloroalkylsulfonate ionic liquids by ring opening of sultones with organic chloride salts. Chemical Communications, (23), 2947-2949. [Link]

- Google Patents. (n.d.). Process for the preparation of ionic liquids with alkyl sulfate and mixed alkyl sulfate anions.

-

Ferreira, A. M., et al. (2019). Ionic Liquid-Based Materials for Biomedical Applications. Polymers, 11(12), 2056. [Link]

-

Li, Y., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Molecules, 29(2), 498. [Link]

-

Szollosi, R., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Molecules, 28(13), 5220. [Link]

-

Hallett, J. P., & Welton, T. (2011). Ionic liquids: a brief history. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1953), 2952-2967. [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring. Retrieved from [Link]

-

Marcinkowska, A., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 14(16), 4683. [Link]

-

Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 446-456. [Link]

-

Soleimani, O. (2020). Properties and Applications of Ionic Liquids. Journal of Chemical Reviews, 2(3), 169-181. [Link]

-

Egorova, K. S., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132-7189. [Link]

-

ResearchGate. (n.d.). Reaction Mechanism of Cl-2 and 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids. Retrieved from [Link]

-

Zhang, Z., et al. (2024). Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate. ACS Omega. [Link]

-

Hulsbosch, J., et al. (2016). Bio-based ionic liquids: solvents for a green processing industry?. Green Chemistry, 18(11), 3177-3195. [Link]

-

Zhang, S., et al. (2014). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Sustainable Chemistry & Engineering, 2(4), 626-635. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"common byproducts in the synthesis of sodium 2-chloroethanesulfonate"

Technical Support Center: Synthesis of Sodium 2-Chloroethanesulfonate

Welcome to the technical support center for the synthesis of sodium 2-chloroethanesulfonate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and control common byproducts, ensuring the synthesis of a high-purity final product.

Introduction: The Challenge of Purity in Synthesis

Sodium 2-chloroethanesulfonate (SCECS) is a critical intermediate in the production of pharmaceuticals, surfactants, and various specialty chemicals.[1] Its utility stems from the reactive chlorine group, which allows for further chemical modification.[1] However, achieving high purity is a common challenge, as several side reactions can lead to the formation of closely related byproducts. These impurities can affect reaction yields, downstream product quality, and the safety profile of the final active pharmaceutical ingredient (API). This guide will illuminate the pathways of byproduct formation and provide actionable strategies for their mitigation.

Core Synthesis Pathways and Byproduct Formation

The most prevalent methods for synthesizing sodium 2-chloroethanesulfonate involve the reaction of a C2 chloro-compound with a sulfite source. Understanding these pathways is the first step in diagnosing and preventing byproduct formation.

Two common industrial synthesis routes are:

-

Sulfonation of a Chloro-alkane: Reaction of 1,2-dichloroethane (EDC) or 1-bromo-2-chloroethane with sodium sulfite.[1][2][3]

-

Sulfonation of 2-Chloroethanol: Reaction with a sulfonating agent like chlorosulfonic acid, followed by neutralization.[4][5]

During these syntheses, several key byproducts can emerge. The diagram below illustrates the main reaction and the branching points that lead to common impurities.

Caption: Primary synthesis route to Sodium 2-Chloroethanesulfonate and key side reactions.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific purity-related issues in a question-and-answer format.

Q1: My final product is contaminated with Sodium 1,2-Ethanedisulfonate (EDS). What causes this and how can I prevent it?

A1: Causality and Mechanism: Sodium 1,2-ethanedisulfonate (EDS) is a common byproduct formed when the desired product, sodium 2-chloroethanesulfonate, reacts further with the sodium sulfite present in the reaction mixture.[3] This is a consecutive nucleophilic substitution reaction where the remaining chlorine atom is displaced by another sulfite group.

-

Root Cause: The primary driver for EDS formation is an excess of sodium sulfite relative to the chlorinated starting material (e.g., 1,2-dichloroethane) or prolonged reaction times at elevated temperatures.[3] The molar ratio of the reactants is a critical parameter to control.[3]

Mitigation and Control Strategies:

-

Stoichiometric Control: Carefully control the molar ratio of 1,2-dichloroethane to sodium sulfite. A molar ratio of EDC to sodium sulfite between 1.95 and 3.70 has been shown to suppress the formation of EDS.[3]

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like HPLC. Quench the reaction once the formation of the desired product has maximized and before significant levels of EDS begin to appear.

-

Purification: If EDS is present in the final product, purification can be challenging due to similar solubilities. Fractional crystallization from an alcohol-water mixture can be effective. Methanol, in particular, can be used to precipitate the desired product while leaving impurities in the mother liquor.[2]

Q2: I'm detecting Sodium Isethionate (Sodium 2-hydroxyethanesulfonate) as an impurity. How is this formed and what can be done?

A2: Causality and Mechanism: Sodium isethionate is the product of hydrolysis, where the chlorine atom in sodium 2-chloroethanesulfonate is replaced by a hydroxyl group (-OH). This reaction is typically promoted by the presence of water at elevated temperatures, especially under neutral to basic conditions.

-

Root Cause: The C-Cl bond is susceptible to nucleophilic attack by water. High reaction temperatures and extended reaction times in aqueous media increase the rate of hydrolysis. The presence of unreacted sodium hydroxide from a neutralization step can also accelerate this side reaction.[6]

Mitigation and Control Strategies:

-

Temperature Control: Maintain the lowest effective temperature during the reaction and work-up to minimize the rate of hydrolysis.

-

pH Control: After synthesis routes involving acidic intermediates (like those using chlorosulfonic acid), ensure that neutralization with sodium hydroxide is performed at low temperatures and that a large excess of NaOH is avoided.[4] The final pH should be controlled to be near neutral.

-

Solvent Choice: In methods where applicable, using an aqueous-alcoholic solution instead of pure water can reduce the water activity and suppress hydrolysis.[3]

Q3: My product contains significant amounts of inorganic salts, specifically sodium chloride and sodium sulfate. How do I minimize and remove them?

A3: Causality and Mechanism:

-

Sodium Chloride (NaCl): This is an unavoidable stoichiometric byproduct of the primary substitution reaction (e.g., from EDC and Na2SO3). Its presence is inherent to the synthesis.

-

Sodium Sulfate (Na2SO4): This impurity arises from the oxidation of the sodium sulfite starting material.[6] This can be caused by dissolved oxygen in the reaction medium or the presence of oxidizing impurities.

Mitigation and Control Strategies:

-

Preventing Sulfate Formation:

-

Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

-

Deoxygenated Solvents: Use solvents that have been sparged with an inert gas to remove dissolved oxygen before starting the reaction.

-

-

Removal of Inorganic Salts:

-

Solvent Washing/Recrystallization: The most effective method for removing both NaCl and Na2SO4 is based on solubility differences. Sodium 2-chloroethanesulfonate is soluble in polar solvents like methanol and ethanol, whereas NaCl and Na2SO4 are poorly soluble.[2] Refluxing the crude product in methanol followed by hot filtration will remove the bulk of these inorganic salts.[2] Cooling the filtrate will then crystallize the purified product.

-

Q4: HPLC analysis shows an impurity that I suspect is Sodium Vinylsulfonate. Is this possible?

A4: Causality and Mechanism: Yes, sodium vinylsulfonate is a potential byproduct formed via an elimination reaction. Under basic conditions, a proton can be abstracted from the carbon adjacent to the sulfonate group, leading to the elimination of HCl and the formation of a carbon-carbon double bond.

-

Root Cause: The presence of a strong base (like excess NaOH) and/or high temperatures can promote this E2 (elimination, bimolecular) reaction pathway.

Mitigation and Control Strategies:

-

Strict pH Control: Avoid strongly basic conditions, particularly at elevated temperatures. During work-up and neutralization, maintain the pH as close to neutral as possible.

-

Temperature Management: As with hydrolysis, lower temperatures disfavor the elimination reaction.

-

Analytical Confirmation: The presence of sodium vinylsulfonate can be confirmed using techniques like HPLC-MS, as its molecular weight (130.09 g/mol ) is distinct from the desired product.

Frequently Asked Questions (FAQs)

-

What is the best analytical method for purity assessment? High-Performance Liquid Chromatography (HPLC) is the preferred method. A mixed-mode column can be used to separate the anionic product and byproducts from the sodium cation.[7] Detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or UV detection at low wavelengths (~200 nm).[7] For definitive identification of unknown peaks, HPLC coupled with Mass Spectrometry (HPLC-MS) is invaluable.[8]

-

How can I effectively remove unreacted 1,2-dichloroethane? 1,2-dichloroethane (EDC) is a volatile organic compound with low water solubility. After the reaction, allowing the aqueous solution to stand will often result in phase separation, where the denser EDC layer can be physically removed.[2] Any remaining traces can typically be removed during the evaporation of the aqueous layer under reduced pressure.

-

Are there any specific catalysts that can improve selectivity? Yes, research has shown that using a combination of a metal salt (e.g., copper chloride, nickel chloride) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve reaction efficiency and selectivity, particularly in the reaction between a dihaloethane and sodium sulfite.[1][2]

Key Experimental Protocols

Protocol 1: Purification of Crude Sodium 2-Chloroethanesulfonate by Methanol Recrystallization

This protocol is designed to remove inorganic byproducts like NaCl and Na2SO4.

-

Setup: Place the crude, dry sodium 2-chloroethanesulfonate solid into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Solvent Addition: For every 10 grams of crude product, add approximately 50-70 mL of methanol. The exact volume may need optimization based on impurity levels.

-

Reflux: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 30-60 minutes. The desired product will dissolve, while inorganic salts will remain largely as a solid suspension.

-

Hot Filtration: Quickly filter the hot mixture through a pre-heated Büchner funnel to remove the insoluble inorganic salts. This step must be performed rapidly to prevent premature crystallization of the product.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for at least 2 hours to maximize crystal formation.

-

Isolation and Drying: Collect the precipitated white crystals by vacuum filtration. Wash the filter cake with a small amount of cold methanol. Dry the purified crystals under vacuum at 50 °C to a constant weight.[2]

Protocol 2: HPLC Method for Impurity Profiling

This provides a starting point for developing a robust analytical method.

| Parameter | Specification |

| Column | Newcrom BH Mixed-Mode Column (or equivalent) |

| Mobile Phase | A: 100 mM Ammonium Formate (AmFm) in Water |

| B: Acetonitrile (MeCN) | |

| Gradient | Isocratic or a shallow gradient, e.g., 80% A / 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | ELSD or UV at 200 nm |

This method is a general guideline and must be validated for your specific application and impurity profile.[7]

References

-

Ataman Kimya. (n.d.). SODIUM ISETHIONATE. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt.

- Google Patents. (n.d.). JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate.

- Google Patents. (n.d.). US5384421A - Process for making sodium acylisethionates.

-

PrepChem.com. (n.d.). Synthesis of sodium 2-chloroethane sulfate. Retrieved from [Link]

- Google Patents. (n.d.). CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate.

- Google Patents. (n.d.). US3243454A - Process of preparing alkali metal isethionates.

-

National Institutes of Health. (n.d.). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM VINYLSULFONATE. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

Sources

- 1. CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate - Google Patents [patents.google.com]

- 2. Sodium 2-chloroethanesulfonate monohydrate synthesis - chemicalbook [chemicalbook.com]

- 3. JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. US3243454A - Process of preparing alkali metal isethionates - Google Patents [patents.google.com]

- 7. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 8. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability of Sodium 2-Chloroethanesulfonate in Aqueous Solutions

Welcome to the technical support center for Sodium 2-Chloroethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in aqueous solutions. Here, you will find a series of frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of Sodium 2-Chloroethanesulfonate stability.

Q1: What is Sodium 2-Chloroethanesulfonate and why is its aqueous stability a critical parameter?

Sodium 2-chloroethanesulfonate (SCES) is a halogenated organosulfonic acid salt, often used as a reactive intermediate or sulfoethylating agent in various chemical syntheses, including the preparation of pharmaceuticals and specialty chemicals like sulfoethyl cellulose.[1][2][3] Its structure contains a reactive carbon-chlorine bond, making its stability in aqueous media a crucial factor for reaction efficiency, product purity, and formulation development. Understanding its degradation profile ensures reproducible results and the safety of the final product.

Q2: What is the primary degradation pathway for Sodium 2-Chloroethanesulfonate in water?

The primary degradation pathway is hydrolysis . The molecule contains an alkyl halide group (C-Cl), which is susceptible to nucleophilic attack by water or hydroxide ions (OH⁻). This reaction displaces the chloride ion (Cl⁻) and replaces it with a hydroxyl group (-OH), forming Sodium 2-hydroxyethanesulfonate as the major degradation product.[4]

Q3: How does pH fundamentally alter the stability of Sodium 2-Chloroethanesulfonate?

The rate of hydrolysis is highly dependent on pH.

-

Acidic to Neutral Conditions (pH < 7): The compound is relatively stable. Degradation primarily occurs via a slow nucleophilic attack by water molecules (solvolysis).

-

Alkaline/Basic Conditions (pH > 7): The stability significantly decreases. The concentration of hydroxide ions (OH⁻), a much stronger nucleophile than water, increases with pH. This leads to a rapid, second-order nucleophilic substitution (Sɴ2) reaction, accelerating the degradation to Sodium 2-hydroxyethanesulfonate.[4]

Therefore, to maintain the integrity of the compound in solution for an extended period, it is essential to control the pH, keeping it in the neutral to slightly acidic range.

Q4: Can the choice of buffer impact the stability of the compound?

Absolutely. While buffers are used to control pH, some buffer species can actively participate in the degradation process.[5]

-

Non-Nucleophilic Buffers: Buffers like HEPES or MES are generally recommended as they are less likely to react directly with the compound.

-

Nucleophilic Buffers: Buffers containing species that are good nucleophiles (e.g., phosphate, citrate, or amine-based buffers like Tris) can potentially accelerate degradation by directly attacking the carbon-chlorine bond, acting as a competing nucleophile with water or hydroxide. This phenomenon is known as buffer catalysis.

When designing experiments, it is crucial to select a buffer system that is inert to the molecule to avoid artificially inflated degradation rates.[6]

Part 2: Troubleshooting Guide for Experimental Studies

This section addresses specific problems you might encounter and provides actionable solutions.